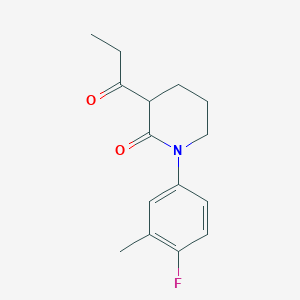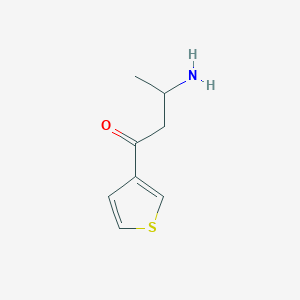
3-Amino-1-(thiophen-3-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(thiophen-3-yl)butan-1-one: is an organic compound with the molecular formula C8H11NOS It is a derivative of butanone, featuring an amino group and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(thiophen-3-yl)butan-1-one typically involves the reaction of thiophene derivatives with appropriate butanone precursors. One common method is the condensation of thiophene-3-carboxaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 3-Amino-1-(thiophen-3-yl)butanol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitro compounds can be used for substitution reactions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: 3-Amino-1-(thiophen-3-yl)butanol.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-1-(thiophen-3-yl)butan-1-one is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in targeting specific biological pathways, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(thiophen-3-yl)butan-1-one involves its interaction with specific molecular targets. The amino group and thiophene ring allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-(thiophen-2-yl)butan-1-one: This compound differs in the position of the thiophene ring, which can influence its reactivity and biological activity.
3-(thiophen-3-yl)butan-1-ol: This compound is a reduced form of 3-Amino-1-(thiophen-3-yl)butan-1-one, featuring an alcohol group instead of a ketone.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a thiophene ring makes it a versatile compound for various applications, setting it apart from similar molecules.
Eigenschaften
Molekularformel |
C8H11NOS |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
3-amino-1-thiophen-3-ylbutan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-6(9)4-8(10)7-2-3-11-5-7/h2-3,5-6H,4,9H2,1H3 |
InChI-Schlüssel |
BEDISZTVNFQGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C1=CSC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
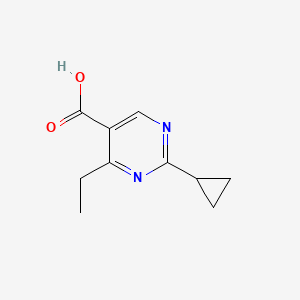
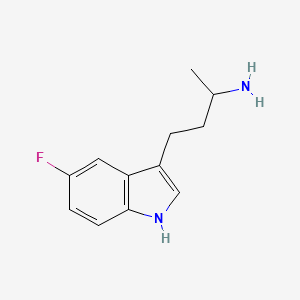


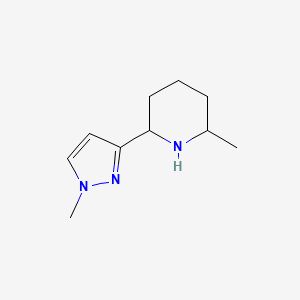

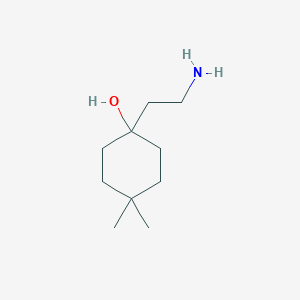
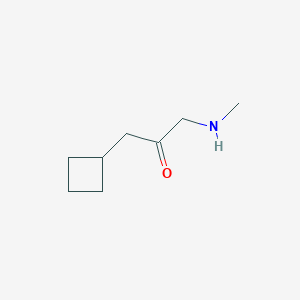

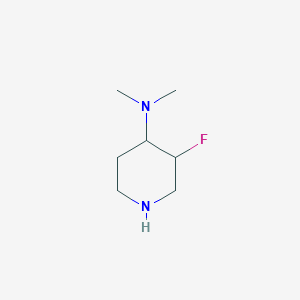
![7-(2-Aminoethyl)-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13175776.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione](/img/structure/B13175782.png)
